molecular formula C6H10BrNO3 B8678661 Ethyl 3-bromo-2-(methoxyimino)propanoate

Ethyl 3-bromo-2-(methoxyimino)propanoate

Cat. No. B8678661
M. Wt: 224.05 g/mol
InChI Key: HKKNVZIWTKMDLH-UHFFFAOYSA-N
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Patent
US07192906B2

Procedure details

Ethyl bromopyruvate (80% purity), 38.9 g (200 mmol as calculated on an assumption of 100% purity) was dissolved in 100 ml of ethanol. At room temperature, 16.6 g (200 mmol) of methoxyamine hydrochloride was added to the solution, followed by heating under reflux for 2 hours. After reaction had been completed, ethanol was distilled away, and 200 ml of ethyl acetate was added to the residue. The reaction product was washed sequentially with a saturated aqueous solution of sodium hydrogencarbonate and an aqueous solution of sodium chloride, and then dried over anhydrous magnesium sulfate. Filtration and subsequent distillation to remove the solvent gave 36.9 g (165 mmol) of ethyl 2-methoxyimino-3-bromopropionate as a light yellow oily matter. The yield was 80%. The product synthesized was subjected to the next reaction without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].Cl.[CH3:11][O:12][NH2:13]>C(O)C>[CH3:11][O:12][N:13]=[C:3]([CH2:2][Br:1])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
Cl.CON
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After reaction
DISTILLATION
Type
DISTILLATION
Details
ethanol was distilled away
ADDITION
Type
ADDITION
Details
200 ml of ethyl acetate was added to the residue
WASH
Type
WASH
Details
The reaction product was washed sequentially with a saturated aqueous solution of sodium hydrogencarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous solution of sodium chloride, and then dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and subsequent distillation
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
CON=C(C(=O)OCC)CBr
Measurements
Type Value Analysis
AMOUNT: AMOUNT 165 mmol
AMOUNT: MASS 36.9 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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